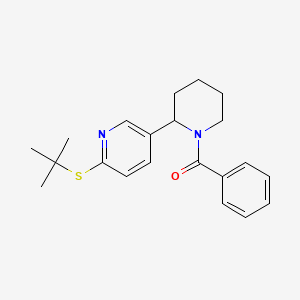

(2-(6-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC15849807

Molecular Formula: C21H26N2OS

Molecular Weight: 354.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H26N2OS |

|---|---|

| Molecular Weight | 354.5 g/mol |

| IUPAC Name | [2-(6-tert-butylsulfanylpyridin-3-yl)piperidin-1-yl]-phenylmethanone |

| Standard InChI | InChI=1S/C21H26N2OS/c1-21(2,3)25-19-13-12-17(15-22-19)18-11-7-8-14-23(18)20(24)16-9-5-4-6-10-16/h4-6,9-10,12-13,15,18H,7-8,11,14H2,1-3H3 |

| Standard InChI Key | WEWSHRYJABKLHX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)SC1=NC=C(C=C1)C2CCCCN2C(=O)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct components:

-

A piperidine ring (C₅H₁₁N) serving as a central scaffold.

-

A pyridine ring (C₅H₄N) substituted at the 6-position with a tert-butylthio (-S-C(CH₃)₃) group.

-

A phenylmethanone (C₆H₅-CO-) group attached to the piperidine nitrogen.

This arrangement creates a conformationally flexible yet sterically hindered system, with the tert-butylthio group contributing to lipophilicity and potential membrane permeability.

Molecular Data

Key physicochemical parameters are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₆N₂OS |

| Molecular Weight | 354.5 g/mol |

| IUPAC Name | [2-(6-tert-butylsulfanylpyridin-3-yl)piperidin-1-yl]-phenylmethanone |

| Canonical SMILES | CC(C)(C)SC1=NC=C(C=C1)C2CCCCN2C(=O)C3=CC=CC=C3 |

| InChIKey | WEWSHRYJABKLHX-UHFFFAOYSA-N |

| PubChem CID | 102542220 |

The tert-butylthio group enhances steric bulk and electron-rich characteristics, potentially influencing binding interactions with biological targets.

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of (2-(6-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves multi-step reactions:

-

Pyridine Functionalization:

-

Introduction of the tert-butylthio group to 6-chloropyridin-3-amine via nucleophilic aromatic substitution (SNAr) using tert-butylthiolate.

-

Reaction conditions: Anhydrous DMF, 60–80°C, 12–24 hours.

-

-

Piperidine Coupling:

-

The modified pyridine undergoes alkylation with a piperidine derivative, often employing Mitsunobu conditions (DIAD, PPh₃) to achieve stereochemical control.

-

-

Acylation:

-

The piperidine nitrogen is acylated with benzoyl chloride or equivalent electrophiles in the presence of a base (e.g., triethylamine).

-

Purification and Characterization

-

Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (10–40%) yields >95% purity.

-

Analytical Confirmation:

-

¹H/¹³C NMR: Key signals include δ 1.45 ppm (tert-butyl CH₃) and δ 8.2 ppm (pyridine H-2/H-4).

-

HRMS: [M+H]⁺ observed at m/z 355.1812 (calculated 355.1815).

-

Biological Activities and Mechanistic Insights

Preliminary Pharmacological Profiles

While detailed mechanistic studies are lacking, structural analogs suggest potential interactions with:

-

Enzymatic Targets: Inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6) due to sulfur-mediated coordination.

-

Receptor Systems: Modulation of G protein-coupled receptors (GPCRs) via the piperidine scaffold’s conformational flexibility.

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for targeted derivatization:

-

Piperidine Modifications: Introduction of fluorine or hydroxyl groups to adjust pharmacokinetics.

-

Thioether Replacements: Substituting tert-butylthio with sulfone or sulfonamide groups to enhance solubility.

Future Research Directions

-

Mechanistic Elucidation: Detailed enzymology studies to identify primary targets.

-

In Vivo Efficacy: Pharmacokinetic profiling in rodent models.

-

Toxicology: Acute and subchronic toxicity assessments.

-

Structural Analogs: Synthesis of derivatives to explore structure-activity relationships (SAR).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume